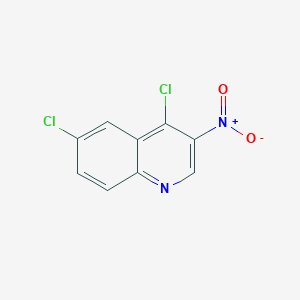

4,6-Dichloro-3-nitroquinoline

概要

説明

4,6-Dichloro-3-nitroquinoline is a chemical compound with the CAS Number: 39487-85-9 . It has a molecular weight of 243.05 and is typically in the form of a powder .

Molecular Structure Analysis

The molecular formula of this compound is C9H4Cl2N2O2 . Its mono-isotopic mass is 241.964981 Da .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 118-120 degrees Celsius .科学的研究の応用

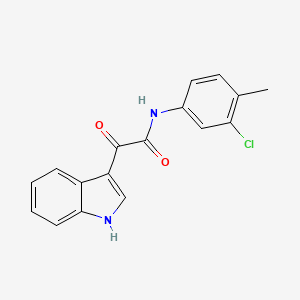

Anticancer Agent Synthesis

4,6-Dichloro-3-nitroquinoline is involved in the synthesis of novel compounds with potential anticancer properties. Chauhan et al. (2015) report the microwave-assisted synthesis of novel derivatives using 2,4-dichloro-3-nitroquinoline, showing significant antiproliferative activity against various human cancer cell lines (Chauhan et al., 2015).

Corrosion Inhibition

A study by Lgaz et al. (2017) explores the corrosion inhibition properties of quinoline derivatives, including 2,6-dichloroquinoline-3-carbaldehyde, for mild steel in hydrochloric acid. This work combines electrochemical techniques with theoretical studies, demonstrating the effectiveness of these derivatives as corrosion inhibitors (Lgaz et al., 2017).

Enzyme Catalysis in Carcinogenesis

The enzyme catalysis role in carcinogenesis involving 4-nitroquinoline-1-oxide, a derivative of this compound, is examined by Sugimura et al. (1966). They focus on an enzyme converting this compound to a potentially more carcinogenic derivative, providing insights into the biochemical pathways of carcinogenesis (Sugimura et al., 1966).

Clastogenicity and Mutagenicity Studies

Research by Brüsehafer et al. (2015) investigates the clastogenicity (chromosome-breaking ability) of 4NQO, a derivative of this compound, in different cell types. This study is crucial for understanding the mutagenic and carcinogenic properties of these compounds (Brüsehafer et al., 2015).

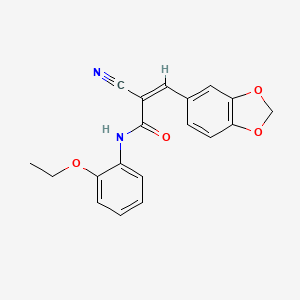

Synthesis of Quinoline Derivatives

Research by Zhao et al. (2017) and Dyablo et al. (2015) involves the synthesis of quinoline derivatives, using this compound as a precursor or a related compound. These studies contribute to the development of new quinoline-based compounds with potential applications in various fields (Zhao et al., 2017) (Dyablo et al., 2015).

Chemical Carcinogenesis Models

Vitale-Cross et al. (2009) present a model of 4-nitroquinoline-1 oxide (4NQO)-induced oral carcinogenesis, extending knowledge on molecular-targeted prevention and treatment of oral cancer. This research highlights the importance of this compound derivatives in studying cancer mechanisms and therapies (Vitale-Cross et al., 2009).

Safety and Hazards

The safety information available indicates that 4,6-Dichloro-3-nitroquinoline is a substance that requires careful handling. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

特性

IUPAC Name |

4,6-dichloro-3-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-5-1-2-7-6(3-5)9(11)8(4-12-7)13(14)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMIOKSCDLKEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

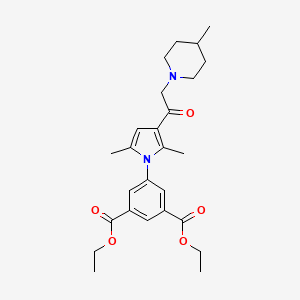

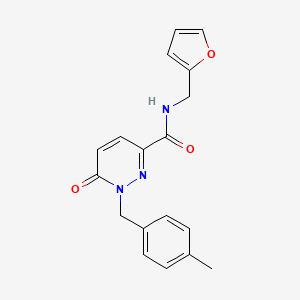

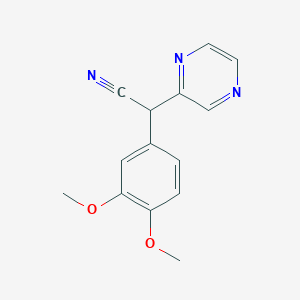

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2450615.png)

![1-((1-(1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450624.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2450628.png)

![2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone](/img/structure/B2450629.png)

![rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/no-structure.png)